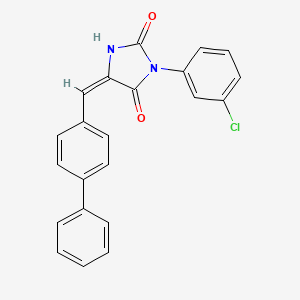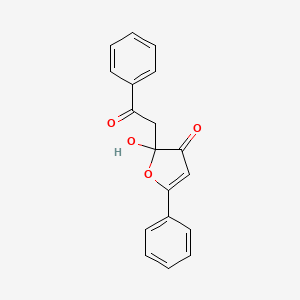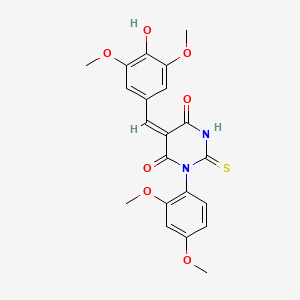
5-(4-biphenylylmethylene)-3-(3-chlorophenyl)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-biphenylylmethylene)-3-(3-chlorophenyl)-2,4-imidazolidinedione, commonly known as BPIMD, is a heterocyclic organic compound that has been extensively studied for its potential applications in drug discovery and medicinal chemistry. BPIMD belongs to the class of imidazolidinediones and is known for its unique chemical structure and pharmacological properties.
Mécanisme D'action
The mechanism of action of BPIMD is not fully understood. However, studies have shown that BPIMD may exert its pharmacological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. BPIMD has also been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and VEGF.
Biochemical and Physiological Effects:
BPIMD has been shown to have various biochemical and physiological effects. BPIMD has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. BPIMD has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as SOD and CAT. BPIMD has been shown to have a protective effect on the liver and may have potential applications in the treatment of liver diseases such as hepatitis and cirrhosis.
Avantages Et Limitations Des Expériences En Laboratoire
BPIMD has several advantages for lab experiments. BPIMD is easily synthesized and has a high purity. BPIMD is stable under various conditions and can be stored for long periods of time. However, BPIMD also has some limitations. BPIMD has low solubility in water, which may limit its applications in aqueous systems. BPIMD also has low bioavailability, which may limit its applications in vivo.
Orientations Futures
There are several future directions for the study of BPIMD. Further studies are needed to elucidate the mechanism of action of BPIMD and to identify its molecular targets. Studies are also needed to investigate the pharmacokinetics and pharmacodynamics of BPIMD in vivo. BPIMD may have potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and liver diseases. Further studies are needed to investigate the therapeutic potential of BPIMD in these diseases.
Méthodes De Synthèse
BPIMD can be synthesized using various methods, including the reaction between 4-biphenylcarboxaldehyde and 3-chlorophenylurea in the presence of a catalyst such as sodium methoxide. Other methods include the reaction between 4-biphenylcarboxaldehyde and 3-chloro-1,2-phenylenediamine in the presence of a solvent such as ethanol.
Applications De Recherche Scientifique
BPIMD has been studied extensively for its potential applications in drug discovery and medicinal chemistry. Studies have shown that BPIMD has potent anti-inflammatory, antioxidant, and antitumor activities. BPIMD has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BPIMD has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(4-phenylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-18-7-4-8-19(14-18)25-21(26)20(24-22(25)27)13-15-9-11-17(12-10-15)16-5-2-1-3-6-16/h1-14H,(H,24,27)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMNUMBDTAPISZ-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(biphenyl-4-ylmethylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-bromo-4-methoxybenzylidene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915177.png)
![3-(3-chlorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915194.png)


![ethyl (2-bromo-4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5915214.png)
![3-ethyl-5-[2-methyl-4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5915217.png)
![3-(2-fluorobenzyl)-5-{3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915224.png)
![3-(3-chlorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5915232.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5915244.png)

![4-[3-methyl-5-oxo-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5915261.png)
